![molecular formula C15H14ClNO3S B5507049 methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)
methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
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Overview
Description
This compound is a part of a broad category of chemically synthesized molecules with diverse applications in various fields. It falls under the class of thiophene derivatives, known for their unique chemical and physical properties.
Synthesis Analysis
- The synthesis of related thiophene derivatives involves the formation of a thiophene nucleus, often with modifications at various positions to alter its properties. For instance, the presence of electron-withdrawing or electron-releasing groups and small alkyl groups like methyl or ethyl significantly influences the compound's activity (Romagnoli et al., 2012).
Molecular Structure Analysis
- Studies on similar thiophene compounds show that they often have a thiophene ring substituted by various groups, leading to diverse molecular structures. For example, the crystal structure of a related molecule, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, was found to be stabilized by intra- and intermolecular hydrogen bonds (Vasu et al., 2004).
Chemical Reactions and Properties
- Thiophene derivatives can undergo various chemical reactions, leading to the formation of new compounds. For example, reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides have been used to prepare a series of carboxamides (Sedlák et al., 2008).
Physical Properties Analysis
- The physical properties of thiophene derivatives are influenced by their molecular structure. Studies on similar compounds, such as functionalized microporous lanthanide-based metal-organic frameworks with methyl-substituted thiophene groups, reveal insights into their adsorption properties and magnetic behavior (Wang et al., 2016).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, are determined by the compound's molecular framework. Investigations into related compounds, like methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-c]coumarin-3-carboxylate, have shown the presence of hydrogen bonds and interactions influencing their chemical behavior (Shi et al., 2005).
Scientific Research Applications
Synthesis Methodologies
One notable application involves the development of synthesis methodologies for tetrasubstituted thiophenes. A study by Sahu et al. (2015) described a simple, efficient, and economical synthesis approach for dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates through a one-pot multicomponent protocol. This methodology highlights the compound's role in facilitating the synthesis of structurally complex thiophenes with potential for diverse applications in organic electronics and pharmaceuticals (Sahu et al., 2015).
Structural Analysis
The crystal structure analysis of related thiophene derivatives has provided insights into the molecular configuration and stability of these compounds. For instance, the study of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate by Vasu et al. (2004) contributed to understanding the stabilization mechanisms through intra- and intermolecular hydrogen bonds, which is crucial for designing compounds with desired physical and chemical properties (Vasu et al., 2004).
Functional Applications
Functionalization of microporous lanthanide-based metal-organic frameworks (MOFs) with thiophene derivatives has been explored for their sensing activities and magnetic properties. A study by Wang et al. (2016) demonstrated how methyl-substituted thieno[2,3-b]thiophene dicarboxylate could induce gas adsorption and sensing properties in these frameworks, which are critical for environmental monitoring and gas storage applications (Wang et al., 2016).
Antimicrobial Activity
The synthesis and evaluation of thiophene derivatives for antimicrobial activities have also been a significant area of research. Ghorab et al. (2017) synthesized a series of compounds with thiophene moieties and evaluated their antibacterial and antifungal activities. These studies contribute to the development of new antimicrobial agents, highlighting the potential pharmaceutical applications of thiophene derivatives (Ghorab et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-6-4-5-7-11(10)16/h4-7H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDSXQHGEBFRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate |
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